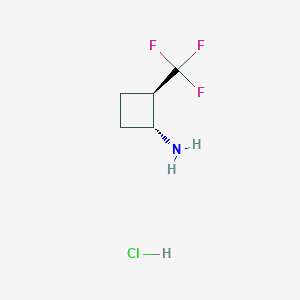

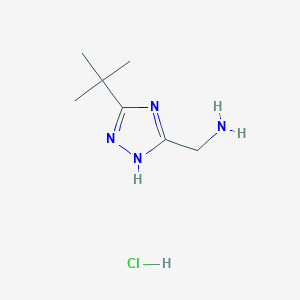

![molecular formula C11H15ClN2 B3249045 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane hydrochloride CAS No. 1909335-92-7](/img/structure/B3249045.png)

1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride, also known as SA4503, is a synthetic compound that belongs to the class of spirocyclic quinuclidinyl compounds. It was first synthesized in 1997 by the Japanese pharmaceutical company Dainippon Sumitomo Pharma. SA4503 has been the subject of numerous studies due to its potential therapeutic applications in various diseases.

Mechanism of Action

Target of Action

The primary target of 1-(Pyridin-3-yl)-2-azaspiro[3It’s known that this compound is a bioisostere of piperidine . Piperidine and its derivatives are known to interact with a variety of targets, including neurotransmitter receptors and ion channels. The specific target would depend on the exact structure and functional groups present in the compound.

Mode of Action

The mode of action of 1-(Pyridin-3-yl)-2-azaspiro[3As a bioisostere of piperidine, it may share similar interactions with its targets . These could include binding to the active site of a receptor or enzyme, leading to a change in its conformation and activity. The exact mode of action would be dependent on the specific target and the chemical structure of the compound.

Biochemical Pathways

The specific biochemical pathways affected by 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride are not explicitly mentioned in the available literature. Given its structural similarity to piperidine, it might influence similar biochemical pathways. Piperidine and its derivatives are known to be involved in various biochemical pathways, particularly those related to neurotransmission .

Result of Action

The molecular and cellular effects of 1-(Pyridin-3-yl)-2-azaspiro[3As a bioisostere of piperidine, it might exhibit similar effects, which could include modulation of receptor activity, alteration of ion channel function, or inhibition of enzymatic processes .

Advantages and Limitations for Lab Experiments

1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied in animal models and has been shown to have reproducible effects. However, this compound also has some limitations. It has poor solubility in water, which may limit its use in certain experiments. It also has a relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for the study of 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane hydrochloride. One direction is to further investigate its neuroprotective effects in various disease models. Another direction is to investigate its potential use in the treatment of other addictive disorders, such as alcohol addiction and opioid addiction. Additionally, the development of more potent and selective sigma-1 receptor agonists may lead to the development of more effective therapeutic agents.

Scientific Research Applications

1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and spinal cord injury. This compound has been shown to improve motor function and reduce neuronal damage in these animal models. This compound has also been studied for its potential use in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior and relapse in animal models of cocaine addiction and nicotine addiction.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride involves the reaction of pyridine-3-carbaldehyde with 2-azaspiro[3.3]heptane in the presence of a reducing agent to form the desired product. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": ["Pyridine-3-carbaldehyde", "2-azaspiro[3.3]heptane", "Reducing agent", "Hydrochloric acid"], "Reaction": ["Step 1: Pyridine-3-carbaldehyde is reacted with 2-azaspiro[3.3]heptane in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the intermediate 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane.", "Step 2: The intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt of 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane."]} } | |

CAS RN |

1909335-92-7 |

Molecular Formula |

C11H15ClN2 |

Molecular Weight |

210.70 g/mol |

IUPAC Name |

3-pyridin-3-yl-2-azaspiro[3.3]heptane;hydrochloride |

InChI |

InChI=1S/C11H14N2.ClH/c1-3-9(7-12-6-1)10-11(8-13-10)4-2-5-11;/h1,3,6-7,10,13H,2,4-5,8H2;1H |

InChI Key |

UASPIYMJYZZCLY-UHFFFAOYSA-N |

SMILES |

C1CC2(C1)CNC2C3=CN=CC=C3.Cl.Cl |

Canonical SMILES |

C1CC2(C1)CNC2C3=CN=CC=C3.Cl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

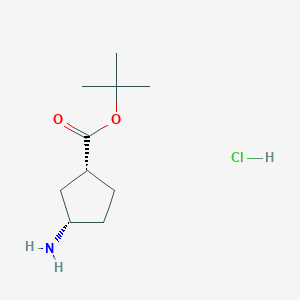

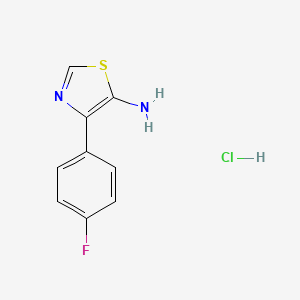

![(2S)-2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride](/img/structure/B3248970.png)

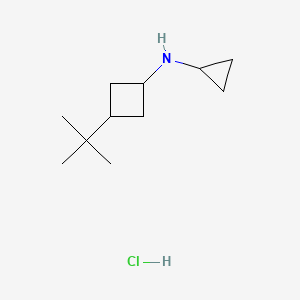

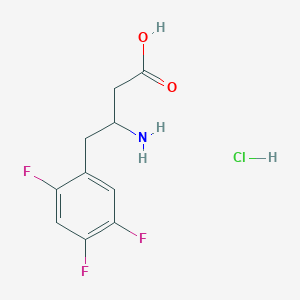

![(5S)-5-[(methylamino)methyl]pyrrolidin-2-one](/img/structure/B3248977.png)

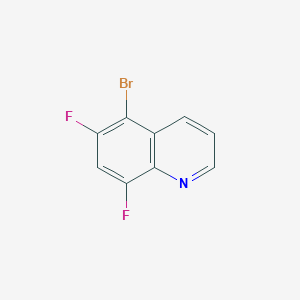

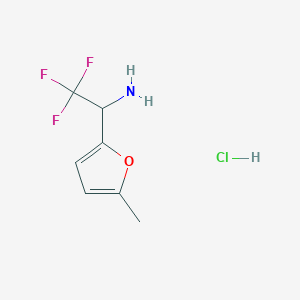

![ethyl 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B3249018.png)

![2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide](/img/structure/B3249041.png)

![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B3249042.png)

![[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B3249077.png)